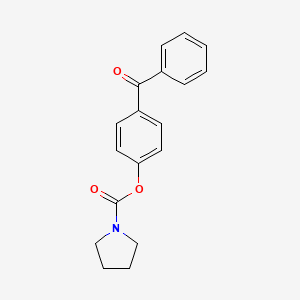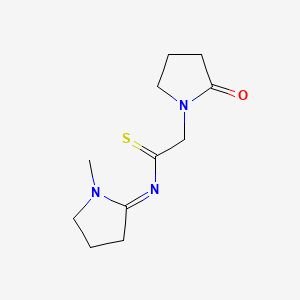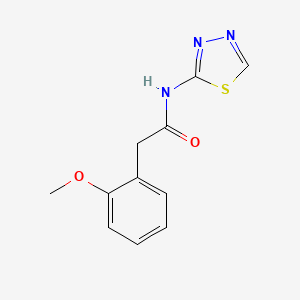![molecular formula C14H9Cl3N2O2 B5713946 2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as DCB-O-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carboximidamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes such as topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The inhibition of these enzymes may contribute to the antitumor and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and exhibit anti-inflammatory and antimicrobial activities. In addition, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent antitumor and anti-inflammatory activities, making it a promising candidate for cancer therapy and the treatment of inflammatory diseases. However, this compound has several limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.
Orientations Futures
There are several future directions for the study of 2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential applications in cancer therapy and the treatment of inflammatory diseases. Another direction is to study its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of new synthetic strategies for this compound may lead to the discovery of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield the final product, this compound. The synthesis of this compound has been reported in several research articles and is considered to be a straightforward process.
Applications De Recherche Scientifique
2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-10-4-2-1-3-9(10)13(18)19-21-14(20)8-5-6-11(16)12(17)7-8/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRQUNWRKBXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)
![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)
![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)


![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

